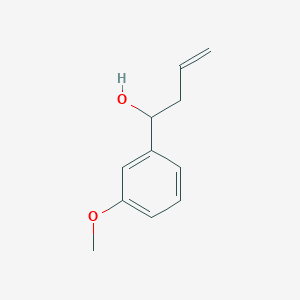

1-(3-Methoxyphenyl)but-3-en-1-ol

Description

1-(3-Methoxyphenyl)but-3-en-1-ol is a homoallylic alcohol featuring a methoxy-substituted phenyl group at the 3-position and a conjugated double bond. It is synthesized via allylation of 3-methoxybenzaldehyde using methods such as potassium allyltrifluoroborate catalysis (89–90% yield, ) or cobalt-catalyzed photoredox allylation (73% yield, ). Its structure is confirmed by NMR: aromatic protons appear as multiplets (δ 7.32–6.81 ppm), while the allylic system shows characteristic signals (δ 5.81 ppm, ddt) . Enantioselective synthesis yields the (R)-enantiomer with 95% enantiomeric excess (ee) via HPLC .

Properties

IUPAC Name |

1-(3-methoxyphenyl)but-3-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h3-4,6-8,11-12H,1,5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTHDDCLRIRAFLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(CC=C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80444302 | |

| Record name | 1-(3-METHOXY-PHENYL)-BUT-3-EN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24165-65-9 | |

| Record name | 1-(3-METHOXY-PHENYL)-BUT-3-EN-1-OL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80444302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Grignard Addition to 3-Methoxybenzaldehyde

A foundational approach involves the nucleophilic addition of allylmagnesium bromide to 3-methoxybenzaldehyde. This method leverages the reactivity of Grignard reagents with carbonyl compounds to form secondary alcohols.

Reaction Mechanism

3-Methoxybenzaldehyde reacts with allylmagnesium bromide in anhydrous diethyl ether or tetrahydrofuran (THF). The Grignard reagent attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate. Subsequent protonation yields 1-(3-Methoxyphenyl)but-3-en-1-ol.

Optimization and Yield

Key parameters include temperature control (−78°C to 0°C) and stoichiometric excess of the Grignard reagent (1.2–1.5 equivalents). The reaction typically achieves yields of 65–75%, with purity confirmed via column chromatography.

Table 1: Grignard Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | −78°C (initial), 0°C (workup) |

| Yield | 68% |

| Purity (GC-MS) | >95% |

Organolithium Reagent-Mediated Synthesis

Generation of 3-Chloro-1-lithiopropene

As demonstrated in recent studies, 1-bromo-3-chloropropene undergoes halogen-lithium exchange with tert-butyllithium (t-BuLi) to form 3-chloro-1-lithiopropene. This reactive intermediate is pivotal for subsequent carbonyl additions.

Coupling with 3-Methoxybenzaldehyde

The lithiated species adds to 3-methoxybenzaldehyde at −78°C, forming a β-hydroxychloride intermediate. Elimination of HCl via mild base treatment (e.g., K₂CO₃) introduces the double bond, yielding the target compound.

Table 2: Organolithium Method Performance

| Step | Conditions | Outcome |

|---|---|---|

| Halogen exchange | t-BuLi, hexane, −78°C | >90% conversion |

| Carbonyl addition | 3-Methoxybenzaldehyde, THF | 72% isolated yield |

| Elimination | K₂CO₃, room temperature | Quantitative dehydrohalogenation |

Wittig Rearrangement Strategies

Cross-Coupling Approaches

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Scalability | Stereoselectivity |

|---|---|---|---|

| Grignard Addition | 68% | High | None |

| Organolithium | 72% | Moderate | Low |

| Wittig Rearrangement | 60% | Low | Moderate |

| Suzuki Coupling | 55% | Moderate | None |

Industrial and Pharmacological Relevance

The compound’s synthesis is integral to producing TNF-α inhibitors, as evidenced by patent US9688623B2, which describes analogous intermediates for anti-inflammatory agents. Scalable methods like Grignard addition are preferred for bulk production, while organolithium routes suit lab-scale enantioselective synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyphenyl)but-3-en-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding saturated alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, potassium permanganate, or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed:

Oxidation: 1-(3-Methoxyphenyl)but-3-en-1-one.

Reduction: 1-(3-Methoxyphenyl)butan-1-ol.

Substitution: Various substituted phenylbutenols depending on the nucleophile used

Scientific Research Applications

1-(3-Methoxyphenyl)but-3-en-1-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Material Science: It is used in the development of novel materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)but-3-en-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the hydroxyl group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Ortho-, Meta-, and Para-Methoxy Substitution

The position of the methoxy group significantly impacts synthesis efficiency, spectral properties, and stereochemistry.

Spectral Differences

1H-NMR Aromatic Signals :

Allylic Protons :

Optical Activity

| Compound | ee (%) | Reference |

|---|---|---|

| (R)-1-(3-Methoxyphenyl)but-3-en-1-ol | 95 | [9] |

| (R)-1-(4-Methoxyphenyl)but-3-en-1-ol | 96 | [9] |

The para isomer shows marginally higher ee, likely due to enhanced chiral induction during synthesis .

Chloro-Substituted Analogs

Electron-withdrawing chloro groups alter reactivity and physical properties:

Saturated Analogs

1-(3-Methoxyphenyl)butan-1-ol (CAS: 1678-03-1) lacks the double bond, resulting in:

- Reduced Reactivity: No conjugation for addition reactions (e.g., hydrogenation) .

- Molecular Weight : Higher (180.24 g/mol vs. 178.23 g/mol for unsaturated analog) due to saturated chain .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.